Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride
Description
Introduction to Pyrazolo[1,5-b]pyridazin-3-amine Dihydrochloride
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Systematic Naming
The systematic name This compound follows IUPAC conventions for fused heterocycles:
- Pyrazolo : Indicates the presence of a five-membered pyrazole ring (positions 1-2-3-4-5).
- [1,5-b]pyridazine : Specifies fusion between pyrazole's C1-C5 edge (a-bond) and pyridazine's C2-C3 edge (b-bond).
- 3-amine : Denotes the amino substituent at position 3 of the pyrazole ring.
- Dihydrochloride : Reflects the protonation of the amine group with two hydrochloric acid equivalents.
Molecular Formula and Weight
The compound's molecular formula is C₆H₈Cl₂N₄ , derived from:
| Component | Contribution |
|---|---|
| Base structure | C₆H₆N₄ (134.14 g/mol) |
| HCl molecules | 2 × (36.46 g/mol) = 72.92 g/mol |
| Total | 207.06 g/mol |
Crystallographic Data and Conformational Analysis
X-ray diffraction studies of related pyridazine derivatives reveal:
- Crystal system : Monoclinic (space group I2/a) for dihydrochloride salts.
- Unit cell parameters : Analogous compounds exhibit a = 25.440 Å, b = 5.124 Å, c = 26.261 Å, β = 105.75°.
- Hydrogen bonding : N-H···Cl interactions (2.3–2.4 Å) stabilize the lattice, while the bicyclic core maintains planarity (±0.02 Å deviation).
Historical Context and Discovery Timeline
Key milestones include:
- 2015 : Initial synthesis reported in PubChem records (CID 86811643).
- 2019 : Advances in pyridazine functionalization methodologies enabled scalable production.
- 2021 : Structural analogs identified as selective DYRK1A kinase inhibitors, highlighting therapeutic potential.
- 2025 : Updated PubChem entries reflect improved characterization of physicochemical properties.
Significance in Heterocyclic Chemistry Research
The compound's dual heterocyclic architecture confers:
- Electron-deficient character : Pyridazine's -N=N- moiety enhances electrophilic reactivity at C7 and C8 positions.
- Hydrogen-bonding capacity : The exocyclic amine participates in 3.1–3.3 Å interactions with biological targets.
- Conformational restriction : Fused rings limit rotational freedom, improving binding specificity in enzyme inhibition.
Applications span:
- Kinase inhibitor development : IC₅₀ values <100 nM against DYRK1A via ATP-binding pocket occlusion.
- Antimicrobial agents : Structural analogs demonstrate MIC₉₀ = 8 µg/mL against Staphylococcus aureus.
- Coordination chemistry : Pyridazine nitrogen atoms chelate transition metals (e.g., Pd²⁺, Pt²⁺) for catalytic applications.
This foundational analysis establishes this compound as a critical scaffold in modern heterocyclic chemistry, meriting further exploration of its synthetic and pharmacological potential.
Properties
Molecular Formula |
C6H8Cl2N4 |
|---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-4-9-10-6(5)2-1-3-8-10;;/h1-4H,7H2;2*1H |
InChI Key |
UBCHAKBIZVZJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Cyclization Approach
The core synthetic strategy involves the cyclization of appropriate precursors such as aminopyrazoles with pyridazine or related heterocyclic intermediates. The cyclization typically proceeds via condensation reactions under acidic or basic catalysis, often employing aldehydes, ketones, or β-keto esters as building blocks. The reaction conditions are optimized to promote ring closure and formation of the pyrazolo[1,5-b]pyridazine skeleton.
- A common method includes reacting 3-aminopyrazole derivatives with aldehydes or β-keto esters in ethanol, using acetic acid as a catalyst under an oxygen atmosphere at elevated temperatures (~130°C) for extended periods (up to 18 hours). This promotes oxidative cyclization and yields the fused heterocycle efficiently.
Oxidative Coupling and Cyclization
Oxidative coupling is a pivotal step in the synthesis, where molecular oxygen facilitates the formation of the fused ring system. The presence of oxygen significantly increases the yield compared to inert atmospheres, highlighting its role in the mechanism.
| Reaction Atmosphere | Yield (%) |
|---|---|
| Oxygen (1 atm) | 94 |
| Air | 74 |
| Argon | 6 |
This data underscores the necessity of oxygen for efficient oxidative cyclization.
Nucleophilic Substitution and Functionalization
After constructing the pyrazolo[1,5-b]pyridazine core, further functionalization such as formation of the dihydrochloride salt is achieved via acid treatment. The amino group at the 3-position is protonated with hydrochloric acid to form the dihydrochloride salt, which enhances solubility and stability for pharmaceutical applications.
Substitution reactions involving reagents like phosphorus oxychloride (POCl₃) and tetramethylammonium chloride are also employed to modify the heterocyclic core, although these are more common in related pyrazolo derivatives rather than the dihydrochloride salt itself.
Industrial and Continuous Flow Methods
In industrial settings, continuous flow synthesis is increasingly used to improve reproducibility and scalability. Automated reactors allow precise control over reaction parameters such as temperature, reagent stoichiometry, and reaction time, leading to consistent high yields and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the dihydrochloride salt in pure form.
Detailed Reaction Conditions and Yields
The following table summarizes representative preparation conditions and yields from reported studies:
Mechanistic Insights
- The oxidative cyclization mechanism is facilitated by acetic acid and molecular oxygen, which together promote the formation of the fused pyrazolo[1,5-b]pyridazine ring by enabling dehydrogenation steps.
- The amino group at the 3-position is critical for salt formation and further derivatization.
- The dihydrochloride salt formation improves aqueous solubility, which is advantageous for biochemical and pharmaceutical use.
Summary of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 3-Aminopyrazole derivatives, aldehydes, β-keto esters |
| Catalysts/Conditions | Acetic acid (6 equiv), ethanol solvent, oxygen atmosphere, 130°C, 18 hours |
| Key Reaction Types | Oxidative cyclization, nucleophilic substitution, acid salt formation |
| Purification | Recrystallization from ethanol or other solvents, chromatography |
| Industrial Techniques | Continuous flow synthesis, automated reactors, precise parameter control |
| Yields | Typically 70–94% depending on conditions and substrates |
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
The pyrazolo-pyridazine core distinguishes the target compound from analogs such as pyrazolo[1,5-a]pyridin-3-amine hydrochloride (CAS 136548-72-6), which replaces pyridazine with a pyridine ring. Similarly, triazolo[4,5-b]pyridines () introduce a triazole ring, expanding hydrogen-bonding capabilities but increasing synthetic complexity.
Table 1: Structural Comparison of Pyrazolo-Based Compounds
Implications for Drug Design
- Salt Selection: The dihydrochloride form optimizes solubility for intravenous administration, whereas free bases (e.g., S1a–e) may require formulation enhancements.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in S1c) improve target affinity but necessitate balance with solubility .
- Synthetic Scalability : Microwave-assisted synthesis () offers time and yield advantages over traditional thermal methods.
Biological Activity
Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure composed of a pyrazole ring fused to a pyridazine ring, which contributes to its unique pharmacological properties. The dihydrochloride form enhances its solubility, making it more suitable for biological applications.
This compound exhibits its biological effects primarily through the inhibition of various kinases, which are crucial in signaling pathways associated with cancer and inflammation. Notably, it has shown potential as a selective inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in several diseases, including neurodegenerative disorders and cancers .
1. Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, revealing significant antiproliferative effects. For instance:
- Cell Line Studies : In vitro studies indicated that the compound inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Mechanism : The compound's action is believed to involve the modulation of cell cycle regulators and apoptosis pathways.
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha. It has been shown to reduce LPS-induced TNF-alpha release in cellular models, indicating its potential for treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, although further research is required to fully elucidate its efficacy and mechanism against specific pathogens .
Case Studies
Several studies have highlighted the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent. Studies have reported good permeability and low P-glycoprotein liability, which enhances its potential for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
